molecular formula C15H13FN2O3S B2485335 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide CAS No. 921773-40-2

1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide

Cat. No.: B2485335
CAS No.: 921773-40-2
M. Wt: 320.34
InChI Key: IETKOWIAKIWKJE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a synthetic organic compound that features a fluorophenyl group, an oxoindoline moiety, and a methanesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxoindoline core: This can be achieved through cyclization reactions involving aniline derivatives.

    Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the methanesulfonamide group: This can be done using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could modify the oxoindoline moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide: Similar structure with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide might confer unique properties such as increased metabolic stability or altered electronic effects, making it distinct from its halogenated analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETKOWIAKIWKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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